5,5-diphenylpentanoic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
5,5-diphenylpentanoic acid |
InChI |
InChI=1S/C17H18O2/c18-17(19)13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2,(H,18,19) |
InChI Key |
DZMDPQVUGCWAOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
5,5-diphenylpentanoic acid chemical structure and properties
The following technical guide details the chemical structure, physicochemical properties, synthesis, and applications of 5,5-Diphenylpentanoic Acid . This document is structured for researchers in medicinal chemistry and drug development.
Chemical Identity, Synthesis, and Pharmacological Applications
Executive Summary
This compound (also known as 5,5-diphenylvaleric acid) is a lipophilic carboxylic acid characterized by a terminal gem-diphenyl moiety attached to a five-carbon aliphatic chain.[1] It serves as a critical scaffold in medicinal chemistry , particularly in the development of Kinesin Spindle Protein (Eg5) inhibitors for cancer therapy and as a functionalizing agent for carbon nanotubes (SWNTs) to enhance biocompatibility.[1] Its structural versatility allows it to act as a hydrophobic anchor in drug design, facilitating interaction with allosteric hydrophobic pockets in enzymes and receptors.[1]
Chemical Identity & Structural Analysis[2]
The molecule consists of a pentanoic acid backbone where the terminal carbon (C5) is substituted with two phenyl rings.[1] This "gem-diphenyl" group creates a bulky, hydrophobic terminus that contrasts with the polar carboxylic acid head, giving the molecule amphiphilic character useful in membrane permeation and protein binding.[1]
Physicochemical Profile[1]
| Property | Value | Note |
| IUPAC Name | This compound | |
| Synonyms | 5,5-diphenylvaleric acid; | |
| Molecular Formula | C | |
| Molecular Weight | 254.33 g/mol | |
| CAS Number | Variable | Often cited as derivative precursors (e.g., ethyl ester CAS 35468-81-6).[1] Pure acid often custom synthesized.[1] |
| Melting Point | 58–60 °C | Crystalline solid [1].[1] |
| Boiling Point | 177–178 °C | @ 13 mmHg [1].[1] |
| Solubility | Low in water; High in DCM, DMSO, Ethanol | Highly lipophilic tail. |
| pKa | ~4.8 | Typical for aliphatic carboxylic acids.[1] |
| LogP | ~4.2 (Predicted) | High lipophilicity due to diphenyl group.[1] |
Structural Visualization
The following diagram illustrates the connectivity of the molecule.
[1]
Synthesis & Manufacturing Protocols
Synthesis of this compound is typically achieved through two primary routes: the Friedel-Crafts/Grignard pathway (Stepwise) or the Catalytic Reduction of dienoic precursors.[1]
Method A: The Friedel-Crafts & Grignard Route (Standard Lab Scale)
This method builds the carbon chain first and then installs the second phenyl group.[1]
Protocol:
-
Acylation: React Benzene with Glutaric Anhydride in the presence of AlCl
(Friedel-Crafts Acylation) to yield 4-benzoylbutyric acid (5-oxo-5-phenylpentanoic acid).[1] -
Grignard Addition: React 4-benzoylbutyric acid with Phenylmagnesium Bromide (PhMgBr) (2 equivalents) to form the intermediate 5,5-diphenyl-5-hydroxypentanoic acid (or its lactone form).[1]
-
Reduction: Reduce the tertiary alcohol using Hydriodic acid (HI) and Red Phosphorus, or via catalytic hydrogenolysis (Pd/C, H
) in acetic acid to yield This compound .[1]
Method B: Catalytic Reduction of Dienoic Precursors
This method is preferred for cleaner isolation if the unsaturated precursor is available.[1]
Protocol:
-
Precursor: Start with 5,5-diphenylpenta-2,4-dienoic acid (synthesized via Wittig or condensation reactions).[1]
-
Hydrogenation: Dissolve 0.90 g of precursor in methanol (15 mL).
-
Catalyst: Add 5% Palladium on Carbon (Pd/C) (90 mg).[1]
-
Reaction: Stir under Hydrogen atmosphere (1 atm) for 2 hours.
-
Workup: Filter catalyst, concentrate filtrate under reduced pressure.
-
Yield: ~98% conversion to this compound [2].
[1]
Applications in Drug Development & Research[1][4][5]
Kinesin Spindle Protein (Eg5) Inhibition
The this compound moiety acts as a hydrophobic anchor in the design of Eg5 inhibitors (e.g., Ispinesib analogs). Eg5 is a motor protein essential for bipolar spindle formation during mitosis.[1]
-
Mechanism: Derivatives of this acid (often converted to amines or amides) bind to the allosteric L5 loop of Eg5.[1]
-
Role of Diphenyl Group: The gem-diphenyl group occupies a deep hydrophobic pocket (P2/P3), locking the motor domain in an ADP-bound state and preventing ATP turnover.[1] This leads to mitotic arrest and subsequent apoptosis in tumor cells [3, 4].[1]
Carbon Nanotube (SWNT) Functionalization
The acid is used to functionalize Single-Walled Carbon Nanotubes (SWNTs).[1]
-
Protocol: Glutaric acid acyl peroxides react with SWNTs to attach the alkyl chain.[1]
-
Benefit: The diphenyl group provides
- stacking interactions or solubility modulation, while the acid group allows for further conjugation of peptides or drugs.[1] This improves the dispersibility and biocompatibility of SWNTs for drug delivery systems [5].[1]
Anticonvulsant Research
Structurally related to Phenytoin (5,5-diphenylhydantoin), this compound derivatives have been screened for anticonvulsant activity.[1] While the hydantoin ring is crucial for Phenytoin's activity, the 5,5-diphenyl alkyl chain preserves the lipophilic spatial arrangement required for blocking voltage-gated sodium channels [6].[1]
Handling & Safety Data
While specific SDS data for the pure acid is limited, standard protocols for lipophilic organic acids apply.[1]
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Signal Word: Warning.
-
Storage: Store at room temperature (15-25°C) in a dry, well-ventilated area.
-
Solubility Handling: Dissolve in DMSO or Ethanol for biological assays; precipitation may occur in aqueous buffers without carriers (e.g., BSA or Cyclodextrin).[1]
References
-
European Patent Office. (2003).[1] Benzofuran derivatives and pharmaceutical compositions containing the same. EP1346987A1.[1] Link
-
Wang, F., et al. (2012).[1] Triphenylbutanamines: Kinesin Spindle Protein Inhibitors with in Vivo Antitumor Activity.[1] Journal of Medicinal Chemistry, 55(3), 1311–1323.[1] Link[1]
-
RCSB PDB. (2012).[1] Crystal structure of human kinesin Eg5 in complex with 2-Amino-5-(3-methylphenyl)-5,5-diphenylpentanoic acid.[1] Protein Data Bank, Entry 4A50.[1] Link[1]
-
Peng, H., et al. (2003).[1] Sidewall Carboxylic Acid Functionalization of Single-Walled Carbon Nanotubes. Journal of the American Chemical Society, 125(49), 15174–15182. Link[1]
-
Kamiński, K., et al. (2017).[1] Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-propionamides. ChemMedChem, 12(19), 1590–1602.[1] Link
Sources
5,5-diphenylpentanoic acid CAS number and molecular weight
The following technical guide details the physicochemical profile, synthetic pathways, and pharmacological utility of 5,5-Diphenylpentanoic Acid .
A Critical Scaffold in Kinesin Spindle Protein (Eg5) Inhibition
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
This compound (5,5-DPPA) is a lipophilic carboxylic acid characterized by a terminal gem-diphenyl moiety. Unlike its shorter homologues (e.g., 3,3-diphenylpropionic acid), the pentanoic chain provides a specific spatial separation critical for binding in deep hydrophobic pockets of target proteins, most notably the allosteric site of the Kinesin Spindle Protein (Eg5).
Core Data Table
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 5,5-Diphenylvaleric acid; |
| Molecular Formula | |
| Molecular Weight | 254.32 g/mol |
| CAS Registry Number | Not widely listed as a commodity chemical;[1] often referenced via derivatives (e.g., CAS 75226-93-6 for 2-(4-methylphenyl) analog) or synthesized in situ. |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO); poorly soluble in water. |
| Acidity (pKa) | ~4.8 (Predicted, typical for aliphatic carboxylic acids) |
| Lipophilicity (LogP) | ~4.2 (High lipophilicity due to gem-diphenyl group) |
Structural Visualization
The following diagram illustrates the chemical structure of 5,5-DPPA, highlighting the hydrophobic "tail" (diphenyl) and the hydrophilic "head" (carboxylic acid).
Synthetic Utility & Pathway Integration
5,5-DPPA is primarily utilized as an intermediate in the synthesis of Eg5 Kinesin Inhibitors (e.g., analogues of Ispinesib). The gem-diphenyl moiety serves as a "hydrophobic anchor," locking the molecule into the allosteric binding pocket of the motor protein, preventing mitotic progression in cancer cells.
Synthesis Strategy: The Reductive Route
The most robust industrial synthesis involves the catalytic hydrogenation of the conjugated precursor, 5,5-diphenyl-2,4-pentadienoic acid . This method avoids the harsh conditions of Friedel-Crafts alkylations on longer chains, which can lead to rearrangement byproducts.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the reduction of diaryl-dienoic acids (e.g., Patent EP1346987).
Protocol: Catalytic Hydrogenation of 5,5-Diphenyl-2,4-pentadienoic Acid
Objective: To reduce the alkene unsaturations in the pentadienoic chain to yield the saturated pentanoic acid.
Reagents:
-
Substrate: 5,5-Diphenyl-2,4-pentadienoic acid (1.0 eq)
-
Catalyst: 5% Palladium on Carbon (Pd/C) (10 wt% loading relative to substrate)
-
Solvent: Methanol (MeOH) (anhydrous grade preferred)
-
Gas: Hydrogen (
) balloon or low-pressure hydrogenation apparatus.
Step-by-Step Methodology:
-
Preparation: In a clean round-bottom flask, disperse 5,5-diphenyl-2,4-pentadienoic acid (e.g., 0.90 g) in Methanol (15 mL). Ensure the substrate is fully dissolved or finely dispersed.
-
Catalyst Addition: Carefully add 5% Pd/C (90 mg) to the solution.
-
Safety Note: Pd/C is pyrophoric. Add under an inert atmosphere (Nitrogen or Argon) if possible, and ensure the catalyst is wet with solvent immediately to prevent ignition.
-
-
Hydrogenation: Purge the flask with Hydrogen gas. Maintain a hydrogen atmosphere (balloon pressure is sufficient) and stir the mixture vigorously at Room Temperature (20–25°C) .
-
Monitoring: Allow the reaction to proceed for 2 to 4 hours . Monitor consumption of the starting material via TLC or LC-MS (Target Mass: 254.32 Da; Starting Material Mass: ~250.29 Da).
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with fresh Methanol (2 x 10 mL).
-
Concentrate the combined filtrate under reduced pressure (Rotary Evaporator).
-
-
Purification: The residue typically yields this compound as a white solid (Yield: ~97%). If necessary, recrystallize from Hexane/Ethyl Acetate.
Validation Criteria:
-
1H-NMR (CDCl3): Look for the disappearance of alkene protons (5.0–7.0 ppm region distinct from aromatics) and the appearance of aliphatic multiplets corresponding to the
chain (approx. 1.5–2.5 ppm) and the benzylic proton (approx. 3.9 ppm).
Pharmacological Significance: Eg5 Inhibition[8]
The this compound scaffold is a critical pharmacophore in the development of Kinesin Spindle Protein (Eg5) inhibitors .
-
Mechanism: Eg5 is a motor protein essential for bipolar spindle formation during mitosis. Inhibitors containing the "triphenylbutanamine" or "diphenylpentanoic" motif bind to an allosteric pocket formed by Loop L5 of the protein.
-
Binding Mode: The two phenyl rings of 5,5-DPPA occupy a deep hydrophobic cleft, while the carboxylic acid tail (often derivatized into an amide) extends towards the solvent interface or interacts with polar residues like Glu118 or Gly117.
-
Key Reference: Wang et al. (2012) demonstrated that derivatives of this acid (specifically amino-derivatives) exhibit
values < 10 nM against Eg5, showing potent antitumor activity in xenograft models.[2]
References
-
Wang, F., Good, J. A., Rath, O., et al. (2012).[2][3] "Triphenylbutanamines: Kinesin Spindle Protein Inhibitors with in Vivo Antitumor Activity."[2][3][4] Journal of Medicinal Chemistry, 55(4), 1511–1525.[3]
-
Ono, S., et al. (2003). "Benzofuran derivatives and pharmaceutical compositions containing the same." European Patent EP1346987B1. (Describes the synthesis of this compound via hydrogenation).
-
Foubelo, F., Lloret, F., & Yus, M. (1992). "Reductive opening of cyclic ethers...". Tetrahedron, 48, 9531. (Provides NMR characterization data for the acid).
Sources
Technical Guide: Solubility Profiling of 5,5-Diphenylpentanoic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 5,5-diphenylpentanoic acid (CAS 6271-30-3) . Designed for drug development professionals and synthetic chemists, this document moves beyond static data points to explain the mechanistic drivers of solubility. It details the interplay between the compound's lipophilic diphenyl tail and its hydrophilic carboxyl head, providing actionable protocols for solvent selection in synthesis, purification, and formulation.
Physicochemical Basis of Solubility
To master the handling of this compound, one must first understand its molecular architecture. It is an amphiphilic molecule with a dominant hydrophobic domain.
| Feature | Chemical Characteristic | Solubility Impact |
| Hydrophobic Domain | Geminal Diphenyl Group ( | Drives high solubility in organic solvents (DCM, DMSO, Ethanol). Responsible for low aqueous solubility (LogP > 3.5 estimated). |
| Hydrophilic Domain | Terminal Carboxylic Acid ( | Provides pH-dependent aqueous solubility. Capable of H-bonding (dimerization) in non-polar solvents. |
| pKa | ~4.8 (Aliphatic Carboxylate) | Solubility in water is negligible at pH < 5 but increases drastically at pH > 7 due to ionization. |
The "Like Dissolves Like" Mechanism
The two phenyl rings create a bulky, planar hydrophobic region that disrupts the hydrogen-bonding network of water, leading to a high energetic cost for solvation in neutral aqueous media. Conversely, these rings interact favorably with organic solvents via Van der Waals forces and
Solubility Profile: Water vs. Organic Solvents[1]
Aqueous Solubility (pH Dependent)
In its free acid form, this compound is practically insoluble in water. However, its behavior is strictly governed by the Henderson-Hasselbalch equation.
-
Acidic/Neutral pH (pH 1–6): The molecule remains protonated (neutral). Solubility is minimal (< 0.1 mg/mL).
-
Basic pH (pH > 8): Deprotonation yields the 5,5-diphenylpentanoate anion . The negative charge forces hydration, increasing solubility by orders of magnitude (> 10 mg/mL typically).
Critical Application Note: For formulation, in situ salt formation using Sodium Hydroxide (NaOH) or Meglumine is the standard approach to achieve aqueous stability.
Organic Solvent Compatibility
The compound exhibits a "U-shaped" solubility curve across solvent polarity, favoring both highly polar aprotic solvents and moderately non-polar solvents, but struggling in highly non-polar alkanes without co-solvents.
| Solvent Class | Examples | Solubility Prediction | Mechanism |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (> 50 mg/mL) | Dipole interactions disrupt acid dimers; hydrophobic tail solvated by alkyl groups. |
| Polar Protic | Ethanol, Methanol, IPA | Good (Temperature dependent) | H-bonding with carboxyl group; alkyl chain solvated by organic backbone. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Good | Excellent solvation of phenyl rings; acid exists as H-bonded dimers. |
| Ethers/Esters | THF, Ethyl Acetate | Good | H-bond acceptance from solvent to acid proton. |
| Aliphatic Alkanes | Hexanes, Heptane | Poor | Crystal lattice energy dominates; solvent cannot break acid dimers effectively. |
Visualization: Solubility Decision Framework
The following diagram illustrates the logical flow for solubilizing this compound based on the intended application (Synthesis vs. Analysis vs. Formulation).
Caption: Decision tree for solvent selection based on downstream application requirements.
Experimental Protocols
Protocol A: The "pH Swing" Self-Validation Test
Use this protocol to confirm the identity and solubility behavior of the material without expensive equipment.
Objective: Verify the compound is an acidic lipophile and not a neutral impurity.
-
Dissolution: Weigh 20 mg of this compound into a clear vial. Add 2 mL of 0.1 M NaOH .
-
Observation: The solid should dissolve completely within 5 minutes (vortex may be required) to form a clear solution.
-
Mechanism:[1] Formation of Sodium 5,5-diphenylpentanoate.
-
-
Precipitation (Validation): Slowly add 1 M HCl dropwise to the clear solution while stirring.
-
Observation: A white precipitate should form immediately as the pH drops below 5.
-
Mechanism:[1] Re-protonation to the insoluble free acid.
-
-
Extraction (Confirmation): Add 2 mL of Ethyl Acetate to the suspension and shake.
-
Observation: The white solid dissolves into the top organic layer, leaving the bottom aqueous layer clear.
-
Protocol B: Quantitative Solubility Determination (HPLC)
For precise solubility limits in specific solvents.
-
Preparation: Add excess solid (approx. 50 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4, Ethanol, DMSO) in a chemically resistant vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter (hydrophobic) or PVDF filter to remove undissolved solids.
-
Note: Do not use Nylon filters for acidic lipophiles as they may bind the drug.
-
-
Analysis: Dilute the filtrate 100-fold in Methanol and inject into HPLC.
-
Column: C18 (Reverse Phase).
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
-
Detection: UV at 210 nm (carbonyl) or 254 nm (phenyl rings).
-
Mechanistic Diagram: Solvation Interactions
Understanding how the solvent interacts with the molecule allows for better solvent mixtures (e.g., using Ethanol/Water co-solvents).
Caption: Interaction map showing the competitive forces driving solubility.
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis and Purification of 1,5-Diphenylcarbazide. (Provides comparative solubility data for diphenyl-substituted structures).
-
Sigma-Aldrich. (2025).[3] Product Specification: 4-Oxo-5-phenylpentanoic acid.[3] (Establishes DMSO solubility benchmarks for phenylpentanoic derivatives).
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 5-Oxopentanoic acid & Derivatives.[4] (Physicochemical property databases).
-
ACD/Labs. (2025). LogP—Making Sense of the Value.[5][6] (Theoretical basis for lipophilicity and solubility prediction).
-
University of Calgary. (2023). Solubility of Organic Compounds: Experimental Protocols. (Standard operating procedures for solubility classification).
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Oxo-5-phenylpentanoic acid = 90 LC/MS-UV 3183-15-1 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. acdlabs.com [acdlabs.com]
The Diphenylpentyl Scaffold: A Technical Guide to Pharmaceutical Applications of 5,5-Diphenylpentanoic Acid
The following technical guide details the pharmaceutical utility of 5,5-diphenylpentanoic acid , focusing on its critical role as a scaffold in the development of antimitotic agents (Eg5 inhibitors) and its emerging potential in neurology.
Executive Summary: The "Privileged" Diphenyl Moiety
In modern medicinal chemistry, This compound (5,5-DPPA) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its utility stems from the gem-diphenyl group , a lipophilic pharmacophore that efficiently penetrates hydrophobic pockets in enzymes and receptors (e.g., Kinesin Spindle Protein, Muscarinic receptors).
Unlike simple fatty acids, the bulky aromatic "cap" of 5,5-DPPA anchors the molecule within target proteins, while the pentanoic acid "tail" offers a versatile handle for derivatization into amides, esters, or bioisosteres (e.g., hydroxamic acids). This guide explores its primary application in oncology (Eg5 inhibition) and secondary potential in neurology.
Primary Application: Kinesin Spindle Protein (Eg5) Inhibitors
The most validated application of 5,5-DPPA is as a precursor for Eg5 inhibitors , a class of antimitotic agents designed to overcome taxane resistance in cancer therapy.
Mechanism of Action
Eg5 (KIF11) is a motor protein essential for bipolar spindle formation during mitosis.[1] Inhibition of Eg5 leads to the formation of "monoastral" spindles, causing mitotic arrest and subsequent apoptosis.
-
The Role of 5,5-DPPA: The 5,5-diphenyl moiety mimics the hydrophobic interactions of S-trityl-L-cysteine (STLC), a classic Eg5 inhibitor. It binds to the allosteric L5 loop of the Eg5 motor domain.[1][2][3]
-
Advantage: Unlike taxanes, Eg5 inhibitors derived from this scaffold do not target tubulin directly, thereby avoiding neurotoxicity associated with microtubule stabilization.
Structure-Activity Relationship (SAR)
Optimization of the 5,5-DPPA scaffold typically involves three zones:
-
Hydrophobic Anchor (C5 Position): The two phenyl rings occupy the deep hydrophobic pocket of Eg5. Substitutions (e.g., p-methoxy, m-methyl) on these rings can enhance potency to the nanomolar range (
). -
Linker (Pentyl Chain): The 5-carbon chain positions the acid/amide group correctly. Shortening or rigidifying this chain (e.g., introducing unsaturation) often alters binding kinetics.
-
Effector Tail (C1 Position): The carboxylic acid is frequently converted to a primary amine or amide to interact with solvent-exposed residues (Glu116, Gly117) on the Eg5 surface.
Technical Workflow: Synthesis & Derivatization
The following protocol outlines the generation of a high-purity Eg5 inhibitor precursor starting from 5,5-DPPA.
Experimental Protocol: Synthesis of this compound
Objective: Synthesize the core scaffold via catalytic reduction.
Reagents:
-
Precursor: 5,5-diphenylpenta-2,4-dienoic acid (Synthesized via condensation of benzophenone and crotonic acid derivatives).
-
Catalyst: 5% Palladium on Carbon (Pd/C).[4]
-
Solvent: Methanol (MeOH).
-
Hydrogen Source:
gas (balloon or Parr shaker).
Step-by-Step Methodology:
-
Dissolution: Disperse 10.0 g of 5,5-diphenylpenta-2,4-dienoic acid in 150 mL of anhydrous MeOH.
-
Catalyst Addition: Add 1.0 g of 5% Pd/C under an inert nitrogen atmosphere (Safety: Pyrophoric hazard).
-
Reduction: Purge the vessel with
and stir vigorously at room temperature (25°C) for 4 hours. Monitor consumption of the starting material via TLC (Mobile phase: Hexane/EtOAc 7:3). -
Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 50 mL MeOH.
-
Isolation: Concentrate the filtrate in vacuo to yield this compound as a white solid (Yield: >95%).
-
QC Validation:
-
1H NMR (CDCl3): Confirm disappearance of alkene protons (
6.0–7.5 ppm region simplified to aromatic multiplets). -
Melting Point: Verify against standard (approx. 126–129°C).
-
Protocol: Conversion to Active Amide (Eg5 Inhibitor Analog)
Objective: Convert the acid to an active amide derivative.
-
Activation: Dissolve 5,5-DPPA (1 eq) in dichloromethane (DCM). Add Thionyl Chloride (
, 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours. -
Evaporation: Remove excess
under reduced pressure to isolate the acid chloride. -
Coupling: Re-dissolve in DCM and add the target amine (e.g., 3-aminopropyl-dimethylamine for Bencyclane-like analogs or specific benzylamines for Eg5) at 0°C.
-
Workup: Wash with
, dry over , and recrystallize.
Emerging Applications: Neurology & Anticonvulsants
Beyond oncology, the 5,5-DPPA scaffold shares structural homology with Valproic Acid (branched fatty acid) and Phenytoin (diphenylhydantoin).
-
Anticonvulsant Activity: Research indicates that 3-amino-derivatives of 5,5-DPPA exhibit binding affinity to voltage-gated sodium channels, similar to Phenytoin. The lipophilic tail facilitates crossing the Blood-Brain Barrier (BBB).
-
Neurokinin Antagonism: Diphenyl-alkyl structures are frequent motifs in NK1 receptor antagonists (used for chemotherapy-induced nausea), suggesting 5,5-DPPA could serve as a linker in novel antiemetics.
Visualization: Synthesis & Mechanism
Figure 1: Synthetic Pathway and Pharmacophore Logic
The following diagram illustrates the transformation of the dienoic acid precursor into the active Eg5 inhibitor scaffold.
Caption: Synthetic route from unsaturated precursor to active Eg5 inhibitor, highlighting the critical role of the diphenyl pharmacophore.
Quantitative Data Summary
| Parameter | This compound | Target Application (Eg5 Inhibitor) |
| Molecular Weight | ~254.32 g/mol | ~400–600 g/mol (Derivative dependent) |
| LogP (Lipophilicity) | ~4.5 (Predicted) | Optimized to 3.0–4.0 for bioavailability |
| Key Functionality | Carboxylic Acid (COOH) | Amide/Amine (Hydrogen Bond Donor/Acceptor) |
| Binding Target | N/A (Intermediate) | Kinesin Spindle Protein (Loop L5) |
| Potency ( | Inactive | < 50 nM (Optimized derivatives) |
References
-
Optimized S-Trityl-L-cysteine-Based Inhibitors of Kinesin Spindle Protein. Source: Journal of Medicinal Chemistry (ACS). Relevance: Details the use of diphenylpentanoic scaffolds to mimic the trityl group in Eg5 inhibitors. URL:[Link]
-
Crystal structure of human kinesin Eg5 in complex with 2-Amino-5-(3-methylphenyl)-5,5-diphenylpentanoic acid. Source: RCSB Protein Data Bank (PDB ID: 4A50). Relevance: Provides definitive structural proof of the this compound derivative binding to the target protein. URL:[Link]
- Benzofuran derivatives and pharmaceutical compositions containing the same.
-
Triphenylbutanamines: Kinesin Spindle Protein Inhibitors with in Vivo Antitumor Activity. Source: PubMed (Wang et al., 2012).[3] Relevance: Validates the antitumor efficacy of derivatives synthesized from this scaffold in xenograft models. URL:[Link]
Sources
- 1. Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rcsb.org [rcsb.org]
- 4. EP1346987A1 - Benzofuran derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
Technical Guide: 5,5-Diphenylpentanoic Acid as a Non-Endogenous Internal Standard for Lipidomics & Drug Metabolism
An In-Depth Technical Guide to 5,5-Diphenylpentanoic Acid (DPPA) as a Metabolomics Reference Standard.
Executive Summary
In the high-dimensional landscape of metabolomics and lipidomics, the integrity of quantitative data hinges on robust normalization strategies.[1] While stable isotope-labeled (SIL) standards (e.g.,
This compound (DPPA) has emerged as a high-utility non-endogenous internal standard (NEIS) . Its unique structural motif—a pentanoic acid tail terminating in two bulky phenyl rings—confers specific physicochemical properties that mimic medium-to-long chain fatty acids while maintaining a distinct mass spectral signature and chromatographic retention time.
This guide details the validation, preparation, and application of DPPA as a reference standard for normalizing extraction efficiency, monitoring ionization suppression, and locking retention times in LC-MS-based metabolomics.
Chemical Identity & Physicochemical Rationale
Structural Properties
DPPA (C
| Property | Value | Relevance to Metabolomics |
| IUPAC Name | This compound | Unambiguous chemical identifier. |
| Molecular Formula | C | Distinct elemental composition. |
| Exact Mass | 254.1307 Da | [M-H] |
| LogP (Predicted) | ~4.5 - 5.0 | High lipophilicity ensures it tracks with the lipidome during extraction (e.g., Folch/Matyash methods). |
| pKa | ~4.8 | Ionizes efficiently in Negative ESI mode (COO |
Mechanistic Role in Assays
-
Extraction Surrogate: Its lipophilicity ensures it partitions into the organic phase (chloroform/MTBE) similarly to endogenous phospholipids and free fatty acids.
-
Ionization Normalizer: In negative electrospray ionization (ESI-), DPPA competes for charge in the source, making it an excellent probe for matrix effects (ion suppression/enhancement) affecting the fatty acid region.
Experimental Protocol: Preparation & Validation
Stock Solution Preparation
-
Solvent: Methanol (LC-MS Grade). DPPA is sparingly soluble in water.
-
Concentration: Prepare a primary stock at 1 mg/mL (approx. 3.9 mM).
-
Storage: -20°C in amber glass vials (prevent UV degradation of phenyl rings).
Working Standard (Spiking Solution)
Dilute the stock to 10 µM in Methanol:Water (50:50) for direct spiking.
Workflow: The "Pre-Extraction Spike" Method
To use DPPA as a true surrogate for recovery, it must be added before sample manipulation.
Figure 1: Critical workflow for utilizing DPPA as a recovery standard in lipidomics.
LC-MS/MS Method Parameters
For targeted validation or untargeted profiling, the following parameters are recommended for a Q-TOF or Orbitrap system.
Chromatographic Conditions (Reverse Phase)
-
Column: C18 (e.g., Waters HSS T3 or Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate.
-
Gradient: DPPA typically elutes in the "early lipid" region (30-50% B), after short-chain acids but before complex phospholipids.
Mass Spectrometry (Negative Mode)
DPPA is best detected as the deprotonated carboxylate ion.
| Parameter | Setting |
| Precursor Ion | 253.1234 ( |
| Fragment 1 (Quant) | 209.13 (Decarboxylation: |
| Fragment 2 (Qual) | 91.05 (Tropylium ion derivative, characteristic of phenyls) |
| Collision Energy | 15 - 25 eV (Optimize for decarboxylation) |
Validation Criteria (Self-Validating System)
To ensure DPPA is functioning correctly as a reference standard, you must perform the following "System Suitability Tests" (SST).
Linearity & Dynamic Range
Construct a calibration curve of DPPA spiked into a surrogate matrix (e.g., stripped plasma or BSA) from 50 nM to 50 µM .
-
Acceptance:
. -
Logic: If linearity fails, DPPA may be dimerizing at high concentrations or suffering from solubility issues.
Matrix Factor (MF) Assessment
Compare the peak area of DPPA in:
-
Neat Solvent (A)
-
Post-Extraction Spiked Matrix (B)
-
Interpretation: An MF between 0.8 and 1.2 indicates minimal suppression. If MF < 0.5, the elution region is heavily suppressed by co-eluting phospholipids; adjust the gradient to shift DPPA retention.
Retention Time Locking
DPPA's bulky phenyl groups make its retention time (
-
Protocol: Use DPPA to monitor drift. If DPPA
shifts by >0.1 min, it indicates a change in mobile phase composition or column aging.
Advanced Application: Normalization Logic
In untargeted metabolomics, signal drift is inevitable. DPPA serves as a "local" internal standard for the hydrophobic region.
Figure 2: Logical decision tree for applying DPPA-based normalization.
References
-
Metabolomics Quality Assurance & Control Consortium (mQACC). (2020). Reference materials for MS-based untargeted metabolomics and lipidomics: a review. ResearchGate. Link
-
National Institute of Standards and Technology (NIST). (2020).[4] Certificate of Analysis: Standard Reference Material 1950 - Metabolites in Frozen Human Plasma. NIST. Link
-
Wang, F., et al. (2012). Optimized S-Trityl-L-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity. Journal of Medicinal Chemistry. Link (Describes synthesis and chemical handling of DPPA derivatives).
-
BenchChem. (2025). Chemical Structure and Properties of this compound. BenchChem.[5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP1346987A1 - Benzofuran derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 3. This compound () for sale [vulcanchem.com]
- 4. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of Diphenylpentanoic Acid Derivatives from Benzene and δ-Chlorovaleryl Chloride
Introduction
The synthesis of diphenylalkanoic acids and their precursors is of significant interest to researchers in medicinal chemistry and materials science due to their presence in various biologically active molecules and polymers.[1] This document provides a comprehensive, field-tested protocol for the synthesis of a diphenylpentanoic acid derivative, starting from benzene and δ-chlorovaleryl chloride. The procedure detailed herein is a two-step process, commencing with a Friedel-Crafts acylation to form an intermediate, which then undergoes a subsequent Friedel-Crafts alkylation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and rigorous safety protocols.
Reaction Scheme & Mechanism
The overall synthesis proceeds in two distinct, sequential Friedel-Crafts reactions.
Step 1: Friedel-Crafts Acylation
The initial step involves the acylation of benzene with δ-chlorovaleryl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][3] The electrophile in this reaction is an acylium ion, which is generated from the reaction of δ-chlorovaleryl chloride with AlCl₃.[4][5][6] The acylium ion then attacks the electron-rich benzene ring in an electrophilic aromatic substitution reaction to form 5-chloro-1-phenylpentan-1-one.[7]
Step 2: Friedel-Crafts Alkylation
The second step is a Friedel-Crafts alkylation, where the 5-chloro-1-phenylpentan-1-one intermediate reacts with a second equivalent of benzene.[8] The Lewis acid catalyst activates the chloroalkane, facilitating the formation of a carbocation that acts as the electrophile for the second aromatic substitution, yielding 1,5-diphenylpentan-1-one.
It is important to note that the direct synthesis of 5,5-diphenylpentanoic acid from these starting materials is not straightforward. The protocol described here leads to the formation of 1,5-diphenylpentan-1-one, a valuable precursor that can be further modified.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (per 0.1 mol scale) | Supplier |
| Benzene | C₆H₆ | 78.11 | 200 mL (excess) | Sigma-Aldrich |
| δ-Chlorovaleryl chloride | C₅H₈Cl₂O | 155.02 | 15.5 g (0.1 mol) | Sigma-Aldrich |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 30.0 g (0.225 mol) | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 300 mL | Fisher Scientific |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 100 mL | VWR |
| Sodium Bicarbonate (sat. sol.) | NaHCO₃ | 84.01 | 200 mL | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 20 g | Fisher Scientific |
| Crushed Ice | H₂O | 18.02 | 500 g | - |
Safety Precautions
This protocol involves the use of hazardous materials. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All operations should be performed in a certified chemical fume hood.
| Chemical | Hazards | Safety Measures |
| Benzene | Highly flammable, Carcinogenic, Toxic | Use in a well-ventilated fume hood. Avoid inhalation and skin contact. Keep away from ignition sources.[9][10] |
| δ-Chlorovaleryl chloride | Corrosive, Lachrymator | Handle with care, avoid contact with skin and eyes. Reacts with moisture. |
| Aluminum Chloride | Corrosive, Reacts violently with water | Handle in a dry environment (glove box or under inert atmosphere is recommended). Addition to the reaction mixture should be done carefully and in portions.[11][12][13] |
| Dichloromethane | Volatile, Suspected carcinogen | Use in a fume hood. Avoid inhalation of vapors. |
| Hydrochloric Acid | Corrosive, Causes severe burns | Handle with extreme care. Add slowly to water/ice for quenching. |
Experimental Protocol
Part 1: Synthesis of 5-chloro-1-phenylpentan-1-one (Friedel-Crafts Acylation)
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber). Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.
-
Charging the Flask: To the flask, add anhydrous aluminum chloride (15.0 g, 0.1125 mol) and dry dichloromethane (150 mL). Cool the suspension to 0-5 °C in an ice-water bath with continuous stirring. The reaction is exothermic, so maintaining a low temperature is crucial.[14]
-
Addition of Acyl Chloride: In the dropping funnel, prepare a solution of δ-chlorovaleryl chloride (15.5 g, 0.1 mol) in dry benzene (100 mL). Add this solution dropwise to the stirred AlCl₃ suspension over a period of 60-90 minutes, maintaining the temperature below 10 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully pour the mixture into a beaker containing 300 g of crushed ice and 50 mL of concentrated hydrochloric acid. This step is highly exothermic and will generate fumes. Perform this in the back of the fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (50 mL each). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, 5-chloro-1-phenylpentan-1-one, is obtained as an oil and can be used in the next step without further purification if TLC shows a major product spot.
Part 2: Synthesis of 1,5-diphenylpentan-1-one (Friedel-Crafts Alkylation)
-
Reaction Setup: Use the same reaction setup as in Part 1.
-
Charging the Flask: To the flask, add anhydrous aluminum chloride (15.0 g, 0.1125 mol) and dry benzene (100 mL). Cool the mixture to 0-5 °C in an ice-water bath.
-
Addition of Intermediate: Dissolve the crude 5-chloro-1-phenylpentan-1-one from Part 1 in dry benzene (50 mL) and add it dropwise to the AlCl₃ suspension over 60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition, remove the ice bath and heat the mixture to reflux (around 80 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Follow the same work-up procedure as in Part 1 (steps 5-8). The crude product, 1,5-diphenylpentan-1-one, will be an oil or a low-melting solid. Purify the product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Characterization
The final product, 1,5-diphenylpentan-1-one, should be characterized to confirm its structure and purity.
-
¹H NMR: Expect signals for the aromatic protons, the methylene protons adjacent to the carbonyl group, the methylene protons adjacent to the phenyl group, and the other methylene protons in the aliphatic chain.
-
¹³C NMR: Expect signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.
-
IR Spectroscopy: Look for a strong absorption band around 1685 cm⁻¹ corresponding to the carbonyl (C=O) stretch of an aryl ketone.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₇H₁₈O.
Visualizations
Experimental Workflow
Caption: Workflow for the two-part synthesis.
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts Acylation.
References
- Vertex AI Search. Friedel-Crafts Acylation of Benzene. Accessed February 5, 2026.
- Benchchem.
- Encyclopedia.pub. Synthesis of 2,5-Furandicarboxylic Acid. Accessed February 5, 2026.
- YouTube.
- Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Accessed February 5, 2026.
- YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Accessed February 5, 2026.
- Master Organic Chemistry. EAS Reactions (3)
- Google Patents. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride. Accessed February 5, 2026.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride. Accessed February 5, 2026.
- University of Michigan.
- MedchemExpress.com. 5-Phenylvaleric acid-d13. Accessed February 5, 2026.
- ResearchGate.
- Google Patents. CN102351898A - Synthesis method of diphenyl phosphonic acid. Accessed February 5, 2026.
- Sigma-Aldrich. Safety Data Sheet: Aluminum chloride. Accessed February 5, 2026.
- ChemicalBook. 5-Chlorovaleryl chloride synthesis. Accessed February 5, 2026.
- EPA OSC Response. Material Safety Data Sheet: Aluminium Chloride, Anhydrous. Accessed February 5, 2026.
- Google Patents. CN107628943A - A kind of preparation method of 5 chlorine valeric chloride. Accessed February 5, 2026.
- Organic Chemistry Portal.
- Google Patents. US5053534A - Process for making a dicarboxylic acid. Accessed February 5, 2026.
- Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. Accessed February 5, 2026.
- MDPI. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid. Accessed February 5, 2026.
- Centers for Disease Control and Prevention. Benzene | Chemical Emergencies. Accessed February 5, 2026.
- YouTube. Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts. Accessed February 5, 2026.
- Beyond Benign.
- Oregon State University. Benzene | Environmental Health and Safety. Accessed February 5, 2026.
- National Institutes of Health. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid. Accessed February 5, 2026.
- YouTube. 1H NMR of C5H10O2 (pentanoic acid, valeric acid). Accessed February 5, 2026.
- Protocols.io. Routine Purification of 2,5-dihydroxybenzoic acid (DHB). Accessed February 5, 2026.
- MedChemExpress. 5-Phenylvaleric acid-d13 (5-Phenylpentanoic acid-d13). Accessed February 5, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. studymind.co.uk [studymind.co.uk]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. beyondbenign.org [beyondbenign.org]
- 9. Benzene | Chemical Emergencies | CDC [cdc.gov]
- 10. Benzene | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 11. nj.gov [nj.gov]
- 12. southwest.tn.edu [southwest.tn.edu]
- 13. response.epa.gov [response.epa.gov]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Troubleshooting solubility issues of 5,5-diphenylpentanoic acid in aqueous buffers
Introduction: The "Hidden" Hydrophobicity
5,5-diphenylpentanoic acid presents a classic "Trojan Horse" challenge in solution chemistry. While the carboxylic acid head group (
Many researchers successfully dissolve the solid in DMSO, only to witness immediate precipitation (the "crash") upon dilution into aqueous buffers like PBS or HEPES. This guide deconstructs the thermodynamics driving this precipitation and provides self-validating protocols to stabilize your solutions.[1]
Module 1: The Physicochemical Fundamentals
To troubleshoot effectively, you must understand the competing forces at play.
The Ionization vs. Lipophilicity Conflict
-
The Head (Hydrophilic): The pentanoic acid group ionizes at pH > 4.8. At physiological pH (7.4), it exists primarily as the carboxylate anion (
), which is soluble.[1] -
The Tail (Hydrophobic): The two phenyl rings create a high LogP (estimated > 3.8). Even when ionized, this hydrophobic surface area drives the molecules to self-associate to minimize water contact.
Key Insight: Solubility is not binary. At high concentrations, even the ionized form will aggregate into micelles or precipitate if the Solubility Product (
The Henderson-Hasselbalch Trap
Researchers often assume that if
Module 2: Troubleshooting Scenarios
Scenario A: The "White Cloud" (Precipitation upon Dilution)
Symptom: You add 10 mM DMSO stock to PBS (pH 7.4) to reach 100
Corrective Action:
-
Vortex During Addition: Do not pipet the stock into a static buffer. Vortex the buffer while slowly injecting the DMSO stock tip submerged.
-
Increase Cosolvent: Ensure the final DMSO concentration is 0.5% - 1.0% (if biologically tolerated).
-
Switch Buffer: Phosphate buffers (PBS) have high ionic strength, which can "salt out" organic anions.[1] Switch to 50 mM TRIS or HEPES (pH 8.0) . The slightly higher pH ensures complete ionization.
Scenario B: Loss of Potency (The "Plastic Effect")
Symptom: The solution looks clear, but biological assays show low activity. Root Cause: Non-specific binding (NSB).[1] The diphenyl tail is highly lipophilic and binds rapidly to polypropylene (tips, tubes) and polystyrene (plates).
Corrective Action:
-
Use Low-Retention Plastics: Switch to siliconized tubes or glass vials for intermediate dilutions.
-
Add Surfactant: Include 0.01% Tween-20 or 0.05% Pluronic F-127 in the assay buffer.[1] This forms a protective micelle around the hydrophobic tail, preventing adsorption to plastic without blocking the active site.
Scenario C: pH Drift
Symptom: Solubility is fine initially but precipitates over 24 hours.[1] Root Cause: The compound is an acid.[2][3] If your buffer capacity is weak (e.g., 10 mM), adding the drug may lower the pH below the solubility threshold.
Corrective Action:
-
Check Final pH: Measure pH after adding the compound. If it dropped below 7.0, increase buffer concentration to 50-100 mM.[1]
Module 3: Visualization & Logic Flow
Decision Tree: Solubilization Strategy
Use this logic flow to determine the optimal preparation method.
Figure 1: Decision tree for solubilizing hydrophobic acids. Note the critical checkpoint at 50 µM, where aggregation risks increase significantly.
Module 4: Advanced Protocols
Protocol 1: Kinetic Solubility Assay (The "Real" Limit)
Do not rely on calculated solubility. Perform this assay to define your "Safe Working Range."[1]
Materials:
-
96-well UV-transparent plate.[1]
-
Plate reader (Absorbance at 620 nm).[1]
-
Buffer of choice (e.g., PBS).
Steps:
-
Prepare Stocks: Create a dilution series of the compound in DMSO (e.g., 100 mM, 50 mM, 25 mM, 12.5 mM).
-
Spike: Add 2
of each stock into 198 of buffer in the plate (1% DMSO final). -
Incubate: Shake at 500 rpm for 2 hours at room temperature.
-
Read: Measure OD620 (turbidity).
-
Analysis: Plot Concentration vs. OD620. The point where OD rises above the baseline (DMSO blank) is your Kinetic Solubility Limit .
Protocol 2: The "Salt Switch" Method
If the standard acid form is stubborn, convert it to a salt before aqueous introduction.
-
Weigh the solid acid.[1]
-
Dissolve in 1.0 equivalent of 0.1 M NaOH (or KOH).
-
Note: This forces the formation of Sodium 5,5-diphenylpentanoate.
-
-
Lyophilize (freeze-dry) this solution to obtain the salt powder.[1]
-
Dissolve the salt powder directly in aqueous buffer.[1]
-
Result: Significantly faster dissolution and higher stability than diluting the DMSO-acid stock.[1]
-
Module 5: Summary Data Table
| Parameter | Value / Characteristic | Impact on Solubility |
| Molecular Weight | ~254.3 g/mol | Moderate size, but bulky tail hinders solvation.[1] |
| ~4.8 (Estimated) | Insoluble at pH < 5.[1]0. Requires pH > 7.0 for stability.[1] | |
| LogP (Octanol/Water) | > 3.8 (High) | Drives aggregation and plastic binding.[1] |
| Best Organic Solvent | DMSO, Ethanol | Stock solutions > 50 mM are stable.[1] |
| Incompatible Buffers | Acidic buffers (pH < 6), High Ionic Strength PBS (at high conc.)[1] | Causes immediate precipitation.[1] |
| Recommended Buffer | TRIS or HEPES (pH 8.[1]0) | Promotes ionization and stability.[1] |
Module 6: Frequently Asked Questions (FAQs)
Q1: Can I use sonication to dissolve the precipitate?
A: Caution advised. While sonication can disperse aggregates, it often creates a stable suspension (nanocrystals) rather than a true solution. This can lead to false positives in cellular assays as cells phagocytose the particles. Only use sonication if you filter (0.22
Q2: My compound precipitates after freezing and thawing the stock. Why? A: DMSO is hygroscopic (absorbs water from air).[1] Over repeated freeze-thaw cycles, the DMSO stock absorbs enough water to shift the polarity, causing the hydrophobic compound to crash out inside the DMSO vial. Solution: Aliquot stocks into single-use vials and store at -20°C.
Q3: Why does the solution turn cloudy in PBS but clear in culture media? A: Culture media contains proteins (BSA, FBS). Albumin is a potent carrier of lipophilic molecules.[1] It binds the diphenyl tail, effectively solubilizing the compound. Warning: This means the "free drug" concentration is much lower than you calculated.
References
-
Avdeef, A. (2012).[1][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on physicochemical profiling and solubility-pH profiles).
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Foundational paper on LogP and solubility rules).
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Practical guide for troubleshooting solubility in drug discovery).
-
PubChem Compound Summary. (2024). 5-Hydroxy-5-phenylpentanoic acid (Structural analog reference for physicochemical properties). National Library of Medicine.[1]
-
Bergström, C. A., et al. (2019).[1][5] Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2).[1][5] (Modern protocols for kinetic solubility).
Sources
- 1. 5-Hydroxy-5-phenylpentanoic acid | C11H14O3 | CID 275621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions - Google Patents [patents.google.com]
- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 4. routledge.com [routledge.com]
- 5. Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs | ADMET and DMPK [pub.iapchem.org]
Technical Support Center: Purification of Crude 5,5-diphenylpentanoic Acid
Welcome to the technical support guide for the purification of crude 5,5-diphenylpentanoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity this compound. Drawing from established principles of organic chemistry and practical laboratory experience, this guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Acid-Base Extraction Issues
Question: I'm performing an acid-base extraction to remove neutral impurities, but a thick, unfilterable emulsion has formed between the organic and aqueous layers. What's happening and how can I resolve it?
Answer:
Probable Cause: Emulsion formation is a common issue in liquid-liquid extractions, especially when dealing with samples containing surfactant-like compounds or fine particulates.[1] Vigorous shaking of the separatory funnel agitates the mixture, increasing the surface area between the two immiscible phases and allowing for the formation of a stable colloid.
Solutions:
-
Prevention is Better than Cure: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[1] Swirling the funnel is another effective, gentle mixing technique.
-
Breaking the Emulsion:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which decreases the solubility of organic components and helps force the separation of the layers, a phenomenon known as "salting out."[1]
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes can effectively break the emulsion.
-
Filtration: In some cases, passing the mixture through a plug of glass wool can help to coalesce the dispersed droplets.[1]
-
Question: After acidifying the basic aqueous layer to precipitate my product, very little or no solid forms. Have I lost my product?
Answer:
Probable Cause: This issue typically arises from two possibilities: either the product has significant solubility in the acidic aqueous medium, or an insufficient amount of acid was used to lower the pH well below the pKa of the carboxylic acid. Fine, suspended crystals that are difficult to see can also be a cause.[2]
Solutions:
-
Ensure Complete Protonation: Check the pH of the aqueous solution with pH paper or a meter. You should aim for a pH of 1-2 to ensure the carboxylic acid is fully protonated and thus minimally soluble. Add more acid (e.g., 1M HCl) if necessary.
-
Induce Precipitation/Crystallization: If the solution remains clear, try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[3]
-
Back-Extraction: If the product is indeed water-soluble, you must perform a "back-extraction." Extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.[2][4] The protonated, neutral carboxylic acid will partition into the organic layer. Combine the organic extracts, wash with brine, dry with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), and remove the solvent in vacuo to recover your product.[2]
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath, as solubility decreases with temperature.[2]
Recrystallization Challenges
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it "oils out" instead of forming crystals. What should I do?
Answer:
Probable Cause: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration of the solute is too high. The presence of impurities can also depress the melting point, exacerbating this issue.
Solutions:
-
Add More Solvent: The most common cause is using too little solvent. Re-heat the solution to boiling and add small portions of the hot solvent until the oily layer completely redissolves.[3]
-
Lower the Cooling Temperature Slowly: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling encourages the formation of a stable crystal lattice rather than an amorphous oil.
-
Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, while hot, slowly add a "poor" solvent (the anti-solvent, in which the product is insoluble but the impurities are soluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.
Question: No crystals are forming even after my solution has cooled to room temperature and been placed in an ice bath. What's wrong?
Answer:
Probable Cause: This typically means the solution is not sufficiently supersaturated. Either too much solvent was used, or crystallization requires initiation.[3]
Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, it's likely too much solvent was added. Gently heat the solution and boil off a portion of the solvent.[3] Then, allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.
-
Re-evaluate Solvent Choice: It's possible the chosen solvent is simply not suitable. A good recrystallization solvent should dissolve the compound when hot but not when cold.
Column Chromatography Problems
Question: When I run a TLC of my crude product, the spot for my carboxylic acid is a long streak instead of a tight circle. Why does this happen and will it affect my column?
Answer:
Probable Cause: Streaking (or tailing) of carboxylic acids on silica gel is a classic problem. Silica gel is acidic, and the carboxylic acid can engage in variable proton exchange interactions with the stationary phase. This leads to a distribution of the compound between its protonated (less polar) and deprotonated (more polar, anionic) forms, causing it to elute over a wide range of polarities, resulting in a streak.[5] This behavior will absolutely translate to poor separation on a column.
Solutions:
-
Acidify the Eluent: Add a small amount of a volatile acid, typically 0.1-1% acetic acid or formic acid, to your mobile phase.[5] This creates an acidic environment that suppresses the deprotonation of your this compound, forcing it to remain in its single, neutral protonated state. This results in a sharp, well-defined spot on the TLC plate and clean elution from the column.
-
Consider Reverse-Phase Chromatography: If acidic additives are not desired, reverse-phase chromatography (using a C18-functionalized silica gel) is an excellent alternative for polar compounds.[6] The separation occurs based on hydrophobicity, and polar mobile phases like acetonitrile/water are used.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
The impurity profile depends heavily on the synthetic route. A common method is the malonic ester synthesis, which involves alkylating diethyl malonate with (3-bromopropyl)benzene, followed by hydrolysis and decarboxylation.[7]
| Synthetic Route | Potential Impurities | Reason for Presence |
| Malonic Ester Synthesis | Diethyl malonate | Unreacted starting material. |
| (3-Bromopropyl)benzene | Unreacted alkylating agent. | |
| Diethyl 2,2-bis(3-phenylpropyl)malonate | Dialkylation of the malonic ester. | |
| Malonic acid | Incomplete decarboxylation. | |
| Friedel-Crafts Acylation | Benzene/Diphenylmethane | Unreacted starting materials. |
| 4-Benzoylbutyric acid | Incomplete reduction of the ketone. | |
| Poly-acylated byproducts | Over-reaction during the acylation step. |
Q2: How do I choose the best purification strategy?
The optimal strategy depends on the nature and quantity of impurities.
Q3: What analytical methods are best for assessing the final purity of my this compound?
A combination of methods should be used to confirm purity, as no single technique is foolproof.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any remaining impurities. Integration of the proton signals can provide a quantitative measure of purity against a known standard (qNMR).[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting non-volatile impurities.[9] A purity assessment by HPLC with UV detection is standard practice. Developing a method that shows a single, sharp peak for your product is a strong indicator of high purity.
-
Mass Spectrometry (MS): Coupled with GC or LC (GC-MS, LC-MS), this technique confirms the molecular weight of your compound and can help identify the structures of any minor impurities.[10]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress this range.
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Recrystallization of this compound
This protocol outlines a general procedure. The ideal solvent must be determined experimentally. A mixed solvent system of ethanol and water is often effective.
-
Solvent Selection: In a test tube, add ~50 mg of crude material. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the solid. Heat the test tube. A good solvent will dissolve the solid when hot. Allow to cool. The solid should recrystallize.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar.
-
Heating: Add the minimum amount of the chosen hot solvent (e.g., ethanol) to the flask while heating on a hot plate and stirring to dissolve the solid completely. Ensure the solution is at or near the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
SOP 2: Flash Column Chromatography
This protocol is for purifying the product when impurities have similar properties.
-
Eluent Selection: Using TLC, determine a solvent system that gives your product an Rf value of ~0.3 and separates it well from impurities. Remember to add ~0.5% acetic acid to the eluent (e.g., 30:70 ethyl acetate/hexanes + 0.5% acetic acid).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks in the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Spot each fraction (or every few fractions) onto a TLC plate to determine which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
protocols.io. (2025). Routine Purification of 2,5-dihydroxybenzoic acid (DHB). protocols.io. [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Chromatography Online. [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry. [Link]
-
MDPI. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. Inorganics. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
LibreTexts, Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]
-
ResearchGate. (2025). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. [Link]
-
LibreTexts, Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?[Link]
-
LCGC International. (2025). The Red Component of Analytical Chemistry: Assessing the Performance of Analytical Methods. Chromatography Online. [Link]
-
ResearchGate. (n.d.). 5-BATCH-ANALYSIS-Guidance-to-the-Manufacturers-and-the-Testing-Laboratories.pdf. [Link]
-
ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]
-
ACS Publications. (n.d.). Extraction of carboxylic acids with amine extractants. 3. Effect of temperature, water coextraction, and process considerations. Industrial & Engineering Chemistry Research. [Link]
-
ResearchGate. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. [Link]
-
ResearchGate. (2025). Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. [Link]
-
National Center for Biotechnology Information. (n.d.). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. [Link]
-
National Center for Biotechnology Information. (n.d.). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Link]
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Technical Support Center: 5,5-Diphenylpentanoic Acid Stock Solutions
Topic: Stability & Storage of 5,5-diphenylpentanoic acid (5,5-DPPA) in DMSO at -20°C Document ID: TS-DPPA-005 Last Updated: February 2026 Audience: Analytical Chemists, Cell Biologists, Drug Discovery Researchers
Executive Summary: The "Golden Rule" of Stability
This compound (5,5-DPPA) is a lipophilic carboxylic acid derivative. While chemically stable, its stock solutions in Dimethyl Sulfoxide (DMSO) face a critical physical threat: Hygroscopicity .
At -20°C, DMSO is a solid. The primary failure mode for this reagent is not chemical decomposition (e.g., oxidation), but precipitation driven by moisture absorption during freeze-thaw cycles. Water uptake drastically reduces the solubility of lipophilic acids like 5,5-DPPA, causing "silent" concentration drops where the active compound crashes out of solution while the solvent remains clear.
Standard Shelf Life: 12–24 months at -20°C (if protected from moisture).
The Lifecycle of a Stock Solution
The following workflow ensures maximum integrity from powder to assay.
Figure 1: Optimal workflow for preparing and maintaining 5,5-DPPA stock solutions. Note the critical loop back to solubilization if precipitation is observed.
Preparation & Storage Protocols
A. Solvent Selection
| Solvent | Solubility | Freezing Point | Recommendation |
| DMSO (Anhydrous) | High (>50 mM) | 18.5°C | Primary Choice. Stable, but freezes at -20°C. |
| Ethanol (Abs.) | High (>50 mM) | -114°C | Alternative. Remains liquid at -20°C, but evaporates rapidly, altering concentration. |
| Water | Negligible | 0°C | Do Not Use for stock preparation. |
B. The "Crash-Out" Prevention Protocol
-
Use Anhydrous DMSO: Buy DMSO specifically labeled "Anhydrous" or "Molecular Biology Grade" (<0.05% water).
-
Vortex Vigorousy: 5,5-DPPA has two bulky phenyl rings. It requires kinetic energy to disrupt the crystal lattice. Vortex for 30–60 seconds.
-
Aliquot Immediately: Never store a "master stock" that you freeze and thaw repeatedly. Divide the stock into single-use aliquots (e.g., 50 µL) in amber polypropylene tubes.
-
Argon/Nitrogen Overlay: If available, gently blow inert gas into the vial headspace before closing to displace humid air.
Troubleshooting Guide (FAQ)
Q1: My stock solution is frozen solid at -20°C. Is this bad?
No. This is normal. Pure DMSO freezes at 18.5°C. In fact, if your DMSO stock is liquid at -20°C, it indicates significant water contamination (DMSO/Water mixtures have a depressed freezing point), which is a major quality red flag.
Q2: I see white flakes or crystals after thawing. What happened?
Diagnosis: Precipitation. Cause: Likely moisture uptake.[1][2][3] The hydrophobic 5,5-DPPA is "salting out" because the solvent has become too aqueous. Fix:
-
Warm the vial to 37°C in a water bath for 5–10 minutes.
-
Vortex vigorously for 60 seconds.
-
Sonication (optional): Sonicate for 5 minutes at 40 kHz.
-
Critical Check: Hold the vial up to a light source. If the solution is not perfectly clear, do not use it . The concentration will be unknown.
Q3: Can I refreeze a thawed aliquot?
Technical Advice: Avoid if possible. Why: Every freeze-thaw cycle introduces a "condensation event." When you open a cold vial, atmospheric moisture condenses into the DMSO. Over 3–5 cycles, water content can rise to 1–2%, which may be enough to precipitate 5,5-DPPA or hydrolyze sensitive impurities.
Q4: How do I validate that my compound hasn't degraded?
Use the Reverse-Phase HPLC method below. 5,5-DPPA is a carboxylic acid; it requires an acidic mobile phase to remain protonated and retain on the column.
Validation Protocol (HPLC-UV)
If you suspect degradation or concentration drift, run this Quality Control (QC) check.
System: HPLC with UV detection (254 nm for phenyl rings). Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini), 3.5 µm.
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid (Keeps acid protonated) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | 254 nm (Aromatic absorption) |
Expected Result: 5,5-DPPA is highly lipophilic. Expect a late-eluting peak (approx. 7–9 minutes in a 10-minute run). Chemical degradation usually results in more polar byproducts (early eluting peaks).
Decision Logic: Troubleshooting Flowchart
Figure 2: Decision matrix for handling precipitated or questionable stock solutions.
References
-
PubChem. (2025).[4] 5-Amino-5-phenylpentanoic acid (Related Structure & Properties). National Library of Medicine. [Link]
-
Ziath. (2025).[3][5] The Effects of Water on DMSO and Effective Hydration Measurement.[1][Link]
-
National Institutes of Health (NIH). (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid. ACS Omega. [Link]
-
Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO) Physical Properties.[1][2][3][6][7][8][9][10][Link]
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- 8. downloads.regulations.gov [downloads.regulations.gov]
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- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of 5,5-Diphenylpentanoic Acid and 5-Phenylvaleric Acid
Introduction: Unveiling the Bioactivity of Two Phenyl-Alkanoic Acids
In the landscape of drug discovery and metabolic research, the exploration of small molecules that can modulate physiological pathways is of paramount importance. This guide provides a comparative analysis of two structurally related carboxylic acids: 5-phenylvaleric acid and 5,5-diphenylpentanoic acid. While both share a pentanoic acid backbone, the substitution at the 5-position—a single phenyl group versus a gem-diphenyl group—is expected to confer distinct biological properties.
5-Phenylvaleric acid is a known metabolite produced by the gut microbiota from the dietary intake of flavan-3-ols, which are abundant in foods such as tea, cocoa, and various fruits.[1] Its presence in circulation and its demonstrated effects on glucose metabolism and insulin secretion have positioned it as a molecule of interest in the study of diet-host-microbe interactions and their impact on metabolic health.[1]
Conversely, This compound remains a largely uncharacterized compound in the biological literature. Its chemical structure, featuring a gem-diphenyl moiety, is reminiscent of various pharmacologically active compounds, suggesting it may possess latent biological activities. The absence of direct comparative studies necessitates a predictive and investigative approach to understanding its potential.
This guide will first delineate the established biological activities of 5-phenylvaleric acid. Subsequently, it will present a hypothesis-driven exploration of the potential bioactivities of this compound, based on the known effects of structurally analogous compounds. Finally, we will provide a detailed experimental framework for a head-to-head comparison of these two molecules, empowering researchers to empirically validate these hypotheses.
Known Biological Activities of 5-Phenylvaleric Acid
Research has illuminated the role of 5-phenylvaleric acid as a bioactive microbial metabolite with significant effects on key aspects of metabolic regulation.
Modulation of Glucose Metabolism and Insulin Secretion
Studies have demonstrated that 5-phenylvaleric acid can directly influence cellular glucose handling and pancreatic β-cell function. In primary skeletal muscle cells, it has been shown to stimulate glucose metabolism.[1] Furthermore, in pancreatic β-cells, 5-phenylvaleric acid and other microbial metabolites of flavonoids have been observed to enhance glucose-stimulated insulin secretion (GSIS) more potently than their parent flavonoid compounds.[1] This suggests that the biotransformation of dietary flavonoids by the gut microbiota can generate metabolites with enhanced bioactivity.
The signaling pathways through which 5-phenylvaleric acid exerts these effects are still under investigation, but they are likely to involve modulation of key proteins in the insulin signaling cascade and the machinery of insulin secretion.
Hypothesized Biological Activity of this compound: A Structurally-Informed Perspective
Given the dearth of direct experimental data on this compound, we can formulate hypotheses about its potential biological activities by examining structurally related molecules. The presence of the diphenylmethane-like core is a key feature that may confer specific pharmacological properties.
Potential for PPAR Agonism
Derivatives of diphenylmethane have been identified as dual agonists of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[2] These nuclear receptors are master regulators of lipid and glucose metabolism. Agonism of PPARγ is the mechanism of action for the thiazolidinedione class of antidiabetic drugs, while PPARα agonists are used to treat dyslipidemia. The structural similarity of the diphenyl moiety in this compound to these known PPAR agonists suggests that it could potentially bind to and activate one or both of these receptors. Such activity would imply a role in regulating adipogenesis, fatty acid oxidation, and glucose homeostasis.
Other Potential Bioactivities
The diphenylmethane scaffold is present in a wide range of bioactive compounds with diverse activities, including antioxidant, antimicrobial, and central nervous system effects.[3][4][5] Therefore, it is plausible that this compound could exhibit one or more of these properties.
A Proposed Experimental Framework for a Head-to-Head Comparison
To empirically determine and compare the biological activities of this compound and 5-phenylvaleric acid, a systematic experimental approach is required. The following protocols are designed to provide a robust and validated methodology for this comparative analysis.
Experimental Workflow
The proposed workflow begins with an assessment of the general cytotoxicity of the compounds, followed by specific assays to investigate their effects on metabolic pathways.
Caption: Proposed experimental workflow for comparing the biological activities of 5-phenylvaleric acid and this compound.
Detailed Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6]
Objective: To determine the concentration range of this compound and 5-phenylvaleric acid that is non-toxic to the selected cell lines.
Materials:
-
Cell lines (e.g., C2C12 myoblasts, INS-1 cells)
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
-
96-well plates
-
Test compounds (this compound and 5-phenylvaleric acid)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include vehicle-only controls.
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against compound concentration to determine the TC₅₀ (toxic concentration 50%).
Protocol 2: In Vitro Glucose Uptake Assay
This assay measures the uptake of a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose, into cultured cells.[9][10]
Objective: To compare the effects of this compound and 5-phenylvaleric acid on glucose uptake in muscle cells.
Materials:
-
Differentiated C2C12 myotubes in 6-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose
-
Insulin (positive control)
-
Test compounds
-
Cytochalasin B (inhibitor of glucose transport)
-
Lysis buffer (e.g., 0.05 N NaOH)
-
Scintillation cocktail and counter
Procedure:
-
Differentiate C2C12 myoblasts into myotubes.
-
Serum-starve the myotubes for 3-4 hours.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with the test compounds or insulin in KRH buffer for 30 minutes.
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and the respective treatments. For negative controls, add cytochalasin B.
-
Incubate for 10-15 minutes at 37°C.[11]
-
Terminate the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration in each well for normalization.
Data Analysis: Calculate the rate of glucose uptake (e.g., in pmol/mg protein/min). Compare the effects of the two compounds to the basal and insulin-stimulated conditions.
Data Presentation
Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate comparison.
Table 1: Cytotoxicity of Test Compounds on C2C12 and INS-1 Cells
| Compound | Cell Line | TC₅₀ (µM) |
| 5-Phenylvaleric Acid | C2C12 | |
| INS-1 | ||
| This compound | C2C12 | |
| INS-1 |
Table 2: Effect of Test Compounds on Glucose Uptake in C2C12 Myotubes
| Treatment | Concentration (µM) | Glucose Uptake (pmol/mg protein/min) | Fold Change vs. Basal |
| Basal | - | 1.0 | |
| Insulin | 0.1 | ||
| 5-Phenylvaleric Acid | [Concentration 1] | ||
| [Concentration 2] | |||
| This compound | [Concentration 1] | ||
| [Concentration 2] |
Conclusion and Future Directions
This guide provides a comprehensive framework for comparing the biological activities of 5-phenylvaleric acid and this compound. While 5-phenylvaleric acid has established roles in metabolic regulation as a gut microbial metabolite, the biological potential of this compound remains to be elucidated. The proposed experimental plan, grounded in established methodologies, offers a clear path to characterizing its activity and performing a direct comparison.
The structural differences between these two molecules provide a compelling basis for investigating their potentially divergent biological effects. The insights gained from such a comparative study could contribute to a deeper understanding of structure-activity relationships and may uncover novel therapeutic leads for metabolic diseases.
References
-
Haikonen, R., et al. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. Trends in Endocrinology & Metabolism, 33(7), 475-486. Available from: [Link]
-
Haikonen, R., et al. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. PubMed. Available from: [Link]
-
Neilson, A. P., et al. (2018). Common gut microbial metabolites of dietary flavonoids exert potent protective activities in β-cells and skeletal muscle cells. The Journal of Nutritional Biochemistry, 62, 146-155. Available from: [Link]
-
Wrobel, S., et al. (2023). 5-Aminovaleric acid betaine predicts impaired glucose metabolism and diabetes. Diabetes, 72(11), 1608-1617. Available from: [Link]
-
Haikonen, R., et al. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. ResearchGate. Available from: [Link]
-
Fasshauer, M., et al. (2023). Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes. STAR Protocols, 4(4), 102739. Available from: [Link]
-
Li, J., et al. (2015). [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives]. Yao Xue Xue Bao, 50(10), 1279-87. Available from: [Link]
-
Wang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5897. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
ChemRxiv. (2020). Potential of phenolic compounds and their gut microbiota-derived metabolites. ChemRxiv. Available from: [Link]
-
Öztürk, M., et al. (2016). Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 138-145. Available from: [Link]
-
Gaster, L. M., & Smith, S. A. (2017). Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. Journal of Visualized Experiments, (124), 55722. Available from: [Link]
-
Wrobel, S., et al. (2023). 5-Aminovaleric acid betaine predicts impaired glucose metabolism and diabetes. PubMed. Available from: [Link]
-
Amato, G., et al. (2016). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Molecules, 21(10), 1324. Available from: [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Available from: [Link]
- Google Patents. (n.d.). EP0346943A1 - Diphenyl-methane derivative, pharmaceutical composition and use. Google Patents.
-
Kim, J. K. (2020). In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench. Endocrinology and Metabolism, 35(4), 733-743. Available from: [Link]
-
Wang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. ResearchGate. Available from: [Link]
-
Malaisse, W. J., et al. (1983). Mechanism of 3-phenylpyruvate-induced Insulin Release. Secretory, Ionic and Oxidative Aspects. Biochimica et Biophysica Acta, 762(1), 1-11. Available from: [Link]
-
Al-Said, M. S., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 332. Available from: [Link]
-
Gaster, L. M., & Smith, S. A. (2017). Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. JoVE. Available from: [Link]
-
Colsoul, B., et al. (2010). TRPM5 Regulates Glucose-Stimulated Insulin Secretion. PLoS One, 5(5), e10864. Available from: [Link]
-
Bhatti, H. A., et al. (2014). A study of coupling reaction to synthesize diphenylmethane derivatives. European Journal of Chemistry, 5(3), 513-516. Available from: [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]
-
Renga, B., et al. (2016). The Bile Acid TUDCA Increases Glucose-Induced Insulin Secretion via the cAMP/PKA Pathway in Pancreatic Beta Cells. Metabolism, 65(4), 458-70. Available from: [Link]
-
Lalthanpuii, P. B., et al. (2020). Chemical constituents and their biological activities from Taunggyi (Shan state) medicinal plants. Journal of Analytical Science and Technology, 11(1), 1-22. Available from: [Link]
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Purity Assessment of 5,5-Diphenylpentanoic Acid: A Comparative Technical Guide
Executive Summary
5,5-Diphenylpentanoic acid (5,5-DPPA) presents a unique analytical challenge due to its amphiphilic structure: a hydrophobic diphenyl "head" and a polar carboxylic acid "tail." While Gas Chromatography (GC) and Quantitative NMR (qNMR) offer specific advantages, High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the workhorse for routine purity assessment in pharmaceutical and material science workflows.
This guide objectively compares HPLC-UV against its alternatives and provides a field-validated protocol designed to overcome the common pitfalls of peak tailing and hydrophobic retention.
Part 1: The Analytical Challenge
The structural duality of 5,5-DPPA creates specific chromatographic behaviors that must be managed:
-
Hydrophobicity (LogP ~3.5 - 4.0): The two phenyl rings create significant retention on Reverse Phase (RP) columns, requiring high organic strength for elution.
-
Ionization (pKa ~4.8): At neutral pH, the carboxylic acid moiety ionizes, leading to peak broadening and poor resolution. Acidic mobile phases are non-negotiable.
-
Chromophores: The phenyl rings provide strong UV absorption at 210 nm (E2 band) and moderate, selective absorption at 254 nm (B band).
Workflow Visualization
The following diagram outlines the logical flow for assessing 5,5-DPPA purity, highlighting critical decision points.
Figure 1: Analytical workflow for 5,5-DPPA purity assessment. Note the derivatization bottleneck in the GC pathway.
Part 2: Comparative Analysis (HPLC-UV vs. Alternatives)
While HPLC-UV is the standard, understanding why it is chosen over alternatives is crucial for robust method selection.
| Feature | HPLC-UV (Recommended) | GC-FID | qNMR (1H) |
| Primary Mechanism | Polarity & Hydrophobicity | Volatility & Boiling Point | Nuclear Spin Resonance |
| Sample Prep | Simple: Dissolve & Inject. | Complex: Requires derivatization (e.g., TMS or Methyl ester) to prevent tailing of the free acid. | Simple: Dissolve in deuterated solvent (e.g., CDCl3). |
| Sensitivity (LOD) | High (0.01 - 0.05%) | High (0.01%) | Moderate (~0.5 - 1.0%) |
| Selectivity | Excellent for structural isomers and degradation products. | Excellent for volatile organic impurities (solvents). | Absolute purity (no reference standard needed). |
| Throughput | High (10-15 min run time). | Moderate (Derivatization adds time). | Low (Data analysis is manual). |
| Limitations | Requires reference standard for quantification. | Thermal degradation risk for unstable intermediates. | Expensive instrumentation; lower sensitivity for trace impurities. |
Verdict: HPLC-UV is superior for routine purity checks because it avoids the derivatization step required by GC (which introduces its own errors) and offers better sensitivity for trace impurities than qNMR.
Part 3: Optimized HPLC-UV Protocol
This protocol is engineered to suppress the ionization of the carboxylic acid group, ensuring sharp peak shape and consistent retention times.
Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 (L1), 150 mm × 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Zorbax Eclipse Plus or Phenomenex Luna).
-
Why: The high carbon load provides adequate retention for the diphenyl group, while the end-capping reduces interaction with silanols.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water (pH ~2.2).-
Critical: Do not use neutral water. The low pH keeps 5,5-DPPA in its protonated (neutral) form, preventing peak tailing.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C (Controlled).
-
Injection Volume: 5 - 10 µL.
Gradient Program
A gradient is necessary to elute polar impurities early and the hydrophobic 5,5-DPPA later.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Initial Hold |
| 2.0 | 60 | 40 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Ramp (Elution of 5,5-DPPA) |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 60 | 40 | Return to Initial |
| 20.0 | 60 | 40 | Re-equilibration |
Detection Strategy
-
Primary Wavelength (Purity): 210 nm .[2]
-
Reasoning: Maximum absorption for the phenyl ring system, providing the highest sensitivity for impurities.
-
-
Secondary Wavelength (Confirmation): 254 nm .[1]
-
Reasoning: More selective. If the purity % differs significantly between 210 nm and 254 nm, it indicates the presence of impurities with different chromophores (e.g., non-aromatic precursors).
-
Part 4: Experimental Validation & Troubleshooting
To ensure the method is "self-validating" (Trustworthiness), the following System Suitability Tests (SST) must be passed before every run.
System Suitability Parameters (Acceptance Criteria)
-
Retention Time (RT): 5,5-DPPA should elute between 8–12 minutes.
-
Tailing Factor (T):
. (If , lower the pH of Mobile Phase A). -
Theoretical Plates (N):
. -
Resolution (Rs):
between 5,5-DPPA and the nearest impurity peak.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in the mobile phase starting ratio (60:40 Water:ACN) rather than 100% ACN. |
| Broad/Tailing Peaks | Silanol interaction or ionization. | Ensure Mobile Phase A pH is < 3.0. Use a "Base Deactivated" C18 column. |
| Baseline Drift | Gradient absorption. | Use Phosphoric acid instead of TFA if detecting at 210 nm (TFA absorbs at low UV). |
| Ghost Peaks | Carryover. | Add a needle wash step with 90% ACN between injections. |
Synthesis Pathway & Impurity Logic
Understanding the synthesis helps predict impurities. 5,5-DPPA is often synthesized via Friedel-Crafts alkylation or malonic ester synthesis.
Figure 2: Potential impurity origins. Mono-substituted analogs will elute earlier (more polar), while poly-aromatic side products elute later.
References
-
SIELC Technologies. (2018). Method for Analysis of Dimethylhexanoic Acid and Related Carboxylic Acids. Retrieved from
-
Jham, G. N., et al. (2002).[2][3] "Comparison of GC and HPLC for the quantification of organic acids in coffee." Phytochemical Analysis, 13(2), 99-104.[2]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
-
PubChem. (2025).[4][5] Compound Summary: 5-phenylpentanoic acid (Analogous Structure Data). National Library of Medicine.
-
BenchChem. (2025).[6] Technical Guide to the Synthesis of 5-Phenylvaleric Acid and Its Derivatives.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 5-Hydroxy-5-phenylpentanoic acid | C11H14O3 | CID 275621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 15288730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validating 5,5-diphenylpentanoic acid as a Novel Biomarker in Metabolomic Profiling: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey of a novel metabolite from an interesting "hit" in a discovery study to a validated, reliable biomarker is both complex and critical. This guide provides an in-depth, technically-focused framework for the analytical and clinical validation of a novel small molecule, using the hypothetical candidate 5,5-diphenylpentanoic acid as a case study. We will navigate the essential steps of establishing a robust analytical method, rigorously validating its performance, and outlining the subsequent stages of clinical validation. This guide prioritizes scientific integrity, explaining the "why" behind the "how" to ensure that the protocols described are self-validating systems.
The Biomarker Validation Continuum: From Discovery to Clinical Utility
Metabolomic profiling, through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful lens to view the functional state of a biological system.[1][2] The discovery of a potential biomarker, such as this compound, is merely the first step. A comprehensive validation process is essential to ensure that the biomarker is a reliable and accurate indicator for a specific biological or pathological condition. This process can be broadly divided into two main stages: analytical validation and clinical validation.[3]
Analytical validation confirms that the assay used to measure the biomarker is accurate, precise, and reproducible.[3] Clinical validation, on the other hand, establishes the biomarker's ability to predict or identify a particular clinical state.[3]
Here, we present a generalized workflow for the validation of a novel biomarker, which will be detailed in the subsequent sections.
Figure 1: A generalized workflow for the discovery and validation of a novel biomarker.
Analytical Method Development and Validation for this compound
Assuming this compound has been identified as a potential biomarker from an untargeted metabolomics study, the next critical step is to develop and validate a targeted analytical method for its accurate and precise quantification in a relevant biological matrix, such as human plasma. Given its chemical structure, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is a suitable choice, offering high sensitivity and selectivity.[4]
Step-by-Step Protocol for LC-MS/MS Method Development
Objective: To develop a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma.
Materials:
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d10
-
Human plasma (from a certified vendor)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Protocol:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the SIL-IS working solution.
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 5 minutes can be optimized to ensure good peak shape and separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is likely suitable for a carboxylic acid.
-
Multiple Reaction Monitoring (MRM):
-
Optimize the precursor-to-product ion transitions for this compound and its SIL-IS by infusing the standard solutions directly into the mass spectrometer.
-
Hypothetical MRM transitions:
-
This compound: Q1: m/z 267.1 -> Q3: m/z [fragment ion 1], Q3: m/z [fragment ion 2]
-
This compound-d10 (SIL-IS): Q1: m/z 277.2 -> Q3: m/z [corresponding fragment ion]
-
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
-
Figure 2: A workflow for the LC-MS/MS analysis of this compound.
Analytical Method Validation
According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), a bioanalytical method must be validated to ensure its reliability.[5] The key validation parameters include selectivity, accuracy, precision, recovery, matrix effect, linearity, and stability.
Table 1: Acceptance Criteria for Analytical Method Validation
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ). |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ). |
| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Consistent and reproducible across the concentration range. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration under various storage conditions. |
Table 2: Hypothetical Validation Data for this compound Assay
| Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| LLOQ (1 ng/mL) | 105.3 | 12.5 |
| Low QC (3 ng/mL) | 98.7 | 8.2 |
| Mid QC (50 ng/mL) | 102.1 | 6.5 |
| High QC (150 ng/mL) | 97.5 | 5.1 |
Comparison with Alternative Approaches
While a targeted LC-MS/MS assay is the gold standard for quantification, it's important to consider other analytical platforms that might be used, particularly in the discovery phase.
Table 3: Comparison of Analytical Platforms for Metabolomic Analysis
| Feature | Targeted LC-MS/MS | Untargeted LC-MS | NMR Spectroscopy |
| Primary Use | Quantification | Discovery, Profiling | Discovery, Structural Elucidation |
| Sensitivity | High (pg to ng/mL) | Moderate to High | Low (µg/mL) |
| Selectivity | Very High | Moderate | Low |
| Throughput | Moderate | Low to Moderate | High |
| Strengths | Accuracy, Precision | Broad metabolite coverage | Non-destructive, Reproducible |
| Limitations | Limited to known analytes | Less quantitative | Low sensitivity |
The choice of analytical technique is guided by the stage of the biomarker validation process.[1][6] While untargeted approaches are ideal for discovery, targeted methods are necessary for the rigorous validation required for clinical use.
Clinical Validation of this compound
Once the analytical method is validated, the next phase is to establish the clinical utility of this compound as a biomarker. This involves demonstrating a statistically significant association between the biomarker's levels and a specific clinical condition.
Designing a Case-Control Study
A common approach for initial clinical validation is a case-control study.[7]
Study Design:
-
Objective: To determine if plasma concentrations of this compound are significantly different between patients with a specific disease (e.g., early-stage pancreatic cancer) and healthy controls.
-
Study Population:
-
Cases: A well-defined cohort of patients with newly diagnosed, untreated early-stage pancreatic cancer (n=100).
-
Controls: Age- and sex-matched healthy individuals with no history of cancer or metabolic diseases (n=100).
-
-
Sample Collection: Collect plasma samples from all participants under standardized conditions to minimize pre-analytical variability.[8]
-
Analysis: Quantify this compound in all plasma samples using the validated LC-MS/MS method.
-
Statistical Analysis:
-
Compare the mean or median concentrations of this compound between the case and control groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).
-
Perform Receiver Operating Characteristic (ROC) curve analysis to evaluate the diagnostic performance of the biomarker. The Area Under the Curve (AUC) will indicate the biomarker's ability to distinguish between cases and controls.
-
Table 4: Hypothetical Clinical Validation Data for this compound
| Group | N | Mean Concentration (ng/mL) | Standard Deviation | p-value |
| Healthy Controls | 100 | 25.4 | 8.7 | < 0.0001 |
| Pancreatic Cancer Cases | 100 | 89.2 | 23.5 |
An ROC analysis of this hypothetical data might yield an AUC of 0.85, suggesting that this compound has good diagnostic potential for early-stage pancreatic cancer.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the validation of a novel biomarker, using this compound as a hypothetical example. The journey from discovery to a clinically useful biomarker is rigorous, requiring meticulous analytical method validation followed by well-designed clinical studies. The hypothetical data presented demonstrates the expected outcomes of a successful validation process.
The principles and protocols described here are applicable to the validation of any small molecule biomarker and underscore the importance of a systematic and scientifically sound approach. Future work on a promising biomarker like this compound would involve larger, multi-center prospective studies to confirm its clinical utility and potentially lead to its qualification by regulatory agencies for a specific context of use.
References
- SIELC Technologies. (2018). 5,5-Dimethylhexanoic acid.
- SIELC Technologies. (2018). Pentanoic acid, 5,5'-dioxybis[5-oxo-.
-
News-Medical. (n.d.). Validating Biomarkers in Targeted Metabolomics. Retrieved from [Link]
- Barri T, et al. (2011). Metabolomic Profiling for Identification of Novel Potential Biomarkers in Cardiovascular Diseases. Journal of Biomedicine and Biotechnology.
- Asada et al. (2012). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Technology.
- Al-Kaf, A., & Al-Mahbashi, H. M. (2023). Metabolomic profiling reveals key metabolites associated with hypertension progression. Frontiers in Cardiovascular Medicine.
-
Front Line Genomics. (2025). Methods for Metabolomics. Retrieved from [Link]
- Shah, S. H., & Newgard, C. B. (2012). Metabolomic Profiling for Identification of Novel Biomarkers and Mechanisms Related to Common Cardiovascular Diseases: Form and Function.
-
U.S. Food and Drug Administration. (2024). Biomarker Guidances and Reference Materials. Retrieved from [Link]
-
MDPI. (2024). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. Retrieved from [Link]
-
MDPI. (2023). Metabolomic Analysis of Environmental Biomarkers Reveals Markers of Mate Preference in Female Giant Pandas. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). About Biomarkers and Qualification. Retrieved from [Link]
-
News-Medical. (n.d.). Techniques Used in Targeted Metabolomic Profiling. Retrieved from [Link]
- ResearchGate. (2021). Metabolomics Identifies Biomarker Signatures to Differentiate Pancreatic Cancer from Type 2 Diabetes Mellitus in Early Diagnosis.
- Shu, X., et al. (2018). Prospective metabolomics study identifies potential novel blood metabolites associated with pancreatic cancer risk.
- Kell, D. B. (2004).
- Frontiers. (n.d.).
-
Nordic Bioscience. (n.d.). FDA Biomarker Guidelines (BEST). Retrieved from [Link]
- PMC - NIH. (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development.
-
MDPI. (2023). Rapid Determination of Five Residual Solvents in Ursodeoxycholic Acid Raw Materials. Retrieved from [Link]
- MDPI. (n.d.). Bridging the Gap: A Scoping Review of Pre-Analytical Variability in Biofluid Metabolomics.
- PMC - NIH. (n.d.). Guide to Metabolomics Analysis: A Bioinformatics Workflow.d.).
Sources
- 1. Metabolomic Profiling for Identification of Novel Potential Biomarkers in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontlinegenomics.com [frontlinegenomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hhs.gov [hhs.gov]
- 6. news-medical.net [news-medical.net]
- 7. news-medical.net [news-medical.net]
- 8. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
